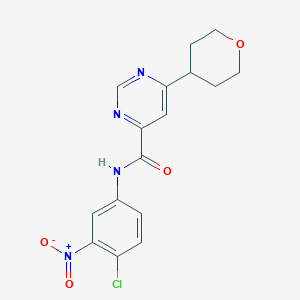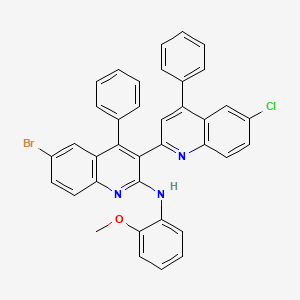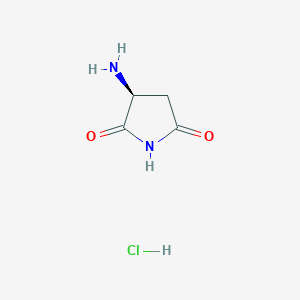![molecular formula C13H16ClFN2O B2885199 3-[(5-Chloro-3-fluoropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 2197577-81-2](/img/structure/B2885199.png)
3-[(5-Chloro-3-fluoropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Derivatization Method for Amine Determination
A study by Duriche et al. (1999) developed a derivatization method to determine 3-Azabicyclo[3.3.0]octane in alkaline medium through ultraviolet spectrophotometry after derivatization with hypochlorite ion. This method is particularly adapted for studying phases equilibria in liquid–liquid ternary systems and for determining amines content in aqueous solutions, highlighting its utility in chemical analysis and quality control processes (Duriche et al., 1999).
Gold(III) Tetrachloride Salt of L-cocaine Analysis
Wood et al. (2007) analyzed the gold(III) tetrachloride salt of L-cocaine, showing intra-molecular hydrogen bonding. This study provides insights into the structural intricacies and potential applications of related compounds in materials science and catalysis (Wood et al., 2007).
Synthesis of Azatropane and Analogues
Singh et al. (2007) efficiently synthesized 8-Methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) from pyroglutamic acid, exploring its analogues for their affinity at D2 and 5-HT2A receptors. This indicates the compound's potential in drug discovery, particularly in targeting neurological disorders (Singh et al., 2007).
Electrophilic Fluorination of Aromatics
A study by Shamma et al. (1999) found that 1-(chloromethyl)-4-fluoro-1,4-diazabicyclo[2.2.2]octane bis(tetrafluoroborate) [Selectfluor™] in the presence of trifluoromethanesulfonic acid is an effective reagent system for the direct electrophilic fluorination of aromatic compounds. This work underscores the importance of such compounds in synthetic organic chemistry, especially in the introduction of fluorine into aromatic systems (Shamma et al., 1999).
Site-selective Fluorination Using Selectfluor Reagents
Lal et al. (1993) demonstrated the effectiveness of 1-alkyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane salts for fluorinating a wide variety of organic substrates. This reveals the compound's role in the selective introduction of fluorine, enhancing the development of pharmacologically active molecules and agrochemicals (Lal et al., 1993).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
The exact mode of action of this compound is not well-documented. It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The presence of the fluorine atom might enhance the binding affinity due to its high electronegativity .
Biochemical Pathways
Fluorinated pyridines, in general, have been shown to interfere with various biological pathways, including those involved in cell signaling and metabolism .
Pharmacokinetics
The presence of the fluorine atom might enhance its metabolic stability, as fluorine atoms are known to resist metabolic degradation . The compound’s bioavailability would depend on factors such as its solubility, permeability, and stability in the gastrointestinal tract.
Result of Action
Based on its structure, it might have potential effects on cell signaling pathways, potentially leading to changes in cellular function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interaction with its targets .
Propiedades
IUPAC Name |
3-(5-chloro-3-fluoropyridin-2-yl)oxy-8-methyl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O/c1-17-9-2-3-10(17)6-11(5-9)18-13-12(15)4-8(14)7-16-13/h4,7,9-11H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKNLZAZXXBXAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC3=C(C=C(C=N3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2885117.png)
![2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid](/img/no-structure.png)


![ethyl 2-(2-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2885124.png)
![N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2885126.png)

![(2E)-4-[(2-methoxyquinolin-4-yl)formamido]-N-methylbut-2-enamide](/img/structure/B2885130.png)

![3-amino-5-oxo-N-(p-tolyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2885134.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]amino}acetamide](/img/structure/B2885137.png)
![8-(2-((3-chloro-2-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2885139.png)
